An In-Depth Technical Guide to Bromo-PEG4-acid: A Versatile Linker for Bioconjugation and Drug Discovery
An In-Depth Technical Guide to Bromo-PEG4-acid: A Versatile Linker for Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromo-PEG4-acid is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation. This technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use. With a tetraethylene glycol (PEG) spacer, a reactive bromo group, and a terminal carboxylic acid, Bromo-PEG4-acid offers a versatile platform for covalently linking molecules of interest, enhancing solubility, and enabling the synthesis of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details its physicochemical properties, provides step-by-step experimental methodologies for its conjugation, and presents relevant data in a structured format to facilitate its application in research and development.
Introduction
Bromo-PEG4-acid, systematically named 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoic acid, is a polyethylene glycol (PEG)-based linker that possesses two distinct reactive functionalities. The bromo group serves as a reactive handle for nucleophilic substitution reactions, while the carboxylic acid can be activated to form stable amide bonds with primary amines. The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and the resulting conjugates, a crucial property for biological applications.[1][2]
This unique combination of features makes Bromo-PEG4-acid a valuable tool for researchers in drug development and biotechnology. Its primary application lies in its use as a linker to conjugate a wide array of molecules, including proteins, peptides, antibodies, and small molecule drugs.[3] A particularly prominent application is in the synthesis of PROTACs, where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, thereby hijacking the cell's natural protein degradation machinery.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Bromo-PEG4-acid is essential for its effective use in experimental design. The following table summarizes its key quantitative data.
| Property | Value | Reference(s) |
| CAS Number | 1393330-38-5 | |
| Molecular Formula | C₁₁H₂₁BrO₆ | |
| Molecular Weight | 329.18 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in Water, DMSO, DMF, and DCM | |
| Storage Conditions | Store at -20°C for long-term stability. |
Core Applications and Reaction Mechanisms
The utility of Bromo-PEG4-acid stems from its bifunctional nature, allowing for two distinct sequential or orthogonal conjugation strategies.
Amide Bond Formation via the Carboxylic Acid Group
The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This is a widely used method for conjugating Bromo-PEG4-acid to proteins, antibodies, or other molecules containing accessible amine groups. The most common activation method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to enhance efficiency and stability of the active intermediate.
Nucleophilic Substitution of the Bromo Group
The bromo group is an excellent leaving group, making it susceptible to nucleophilic attack by thiols, amines, and other nucleophiles. This reaction is particularly useful for conjugating Bromo-PEG4-acid to molecules containing cysteine residues or other thiol-containing moieties.
Experimental Protocols
The following protocols provide detailed methodologies for the two primary reaction types involving Bromo-PEG4-acid.
Protocol 1: Amide Bond Formation with a Primary Amine using EDC/NHS Chemistry
This protocol describes the conjugation of Bromo-PEG4-acid to an amine-containing molecule (e.g., a protein or a small molecule) using EDC and NHS to activate the carboxylic acid.
Materials:
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Bromo-PEG4-acid
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Amine-containing molecule of interest
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Desalting column or dialysis equipment for purification
Procedure:
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Preparation of Reagents:
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Prepare a stock solution of Bromo-PEG4-acid in anhydrous DMF or DMSO (e.g., 100 mM).
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Prepare fresh stock solutions of EDC (e.g., 100 mM in water or activation buffer) and NHS (e.g., 100 mM in water or activation buffer) immediately before use.
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Dissolve the amine-containing molecule in the appropriate coupling buffer.
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-
Activation of Bromo-PEG4-acid:
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In a reaction tube, add the desired amount of Bromo-PEG4-acid stock solution.
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Add a 1.5 to 2-fold molar excess of both EDC and NHS stock solutions to the Bromo-PEG4-acid solution.
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Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.
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-
Conjugation to the Amine-containing Molecule:
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Add the activated Bromo-PEG4-acid (NHS-ester) solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the activated linker over the amine-containing molecule is often used, but this should be optimized for the specific application.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
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-
Quenching the Reaction:
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Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester.
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Incubate for 15 minutes at room temperature.
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-
Purification:
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Remove excess reagents and byproducts by desalting chromatography or dialysis against an appropriate buffer (e.g., PBS).
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Protocol 2: Nucleophilic Substitution with a Thiol-containing Molecule
This protocol describes the reaction of the bromo group of Bromo-PEG4-acid with a thiol-containing molecule (e.g., a peptide with a cysteine residue).
Materials:
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Bromo-PEG4-acid
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Thiol-containing molecule of interest
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Reaction Buffer: Phosphate buffer or Tris buffer, pH 7.5-8.5, containing EDTA (1-10 mM) to prevent disulfide bond formation.
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Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) if the thiol needs to be reduced prior to reaction.
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Organic co-solvent (optional): DMF or DMSO if solubility is an issue.
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Purification equipment (e.g., HPLC, size-exclusion chromatography).
Procedure:
-
Preparation of Reagents:
-
Dissolve Bromo-PEG4-acid in the reaction buffer. An organic co-solvent can be used if necessary.
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Dissolve the thiol-containing molecule in the reaction buffer. If the thiol is in an oxidized state, pre-treat with a reducing agent and subsequently remove the reducing agent before adding the bromo-PEG4-acid.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of Bromo-PEG4-acid to the solution of the thiol-containing molecule.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 37°C for 1-2 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
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Purify the conjugate using an appropriate chromatographic method, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and byproducts.
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Signaling Pathways and Experimental Workflows
A primary application of Bromo-PEG4-acid is in the construction of PROTACs, which modulate cellular signaling by inducing the degradation of target proteins via the ubiquitin-proteasome system.
The PROTAC-Mediated Ubiquitin-Proteasome Pathway
The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker such as Bromo-PEG4-acid.
